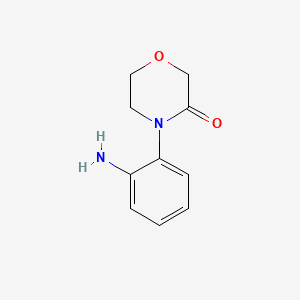

4-(2-Aminophenyl)morpholin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

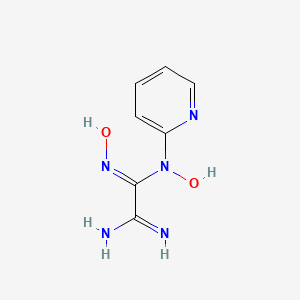

4-(2-Aminophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of morpholine, a heterocyclic amine, and features an aminophenyl group attached to the morpholinone ring

Mécanisme D'action

Target of Action

The primary target of 4-(2-Aminophenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It plays a crucial role at the convergence point of the extrinsic and intrinsic coagulation pathways .

Mode of Action

This compound serves as a P4-ligand within the enzyme pocket of Factor Xa . By binding to this site, it inhibits the action of Factor Xa, thereby preventing the conversion of prothrombin to thrombin via proteolysis . This inhibition effectively controls thrombogenesis with a minimal effect on bleeding .

Biochemical Pathways

The compound primarily affects the coagulation pathway . By inhibiting Factor Xa, it disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a reduction in thrombin generation and ultimately, a decrease in the formation of blood clots .

Pharmacokinetics

Rivaroxaban has good oral bioavailability and a predictable pharmacokinetic profile, which may suggest similar properties for this compound .

Result of Action

The primary molecular effect of this compound is the inhibition of Factor Xa . This leads to a decrease in thrombin generation and a subsequent reduction in blood clot formation . At the cellular level, this can prevent the aggregation of platelets and the formation of a fibrin clot, thereby reducing the risk of thromboembolic events .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)morpholin-3-one typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base in N-methylpyrrolidone (NMP) to form nitro morpholinone.

Industrial Production Methods

For industrial-scale production, a novel process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite and a catalyst. This intermediate is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst, followed by a one-pot transformation to this compound through hydrogenation .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Aminophenyl)morpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions, such as the one involving Pd-C and hydrogen, are common for this compound.

Substitution: The aminophenyl group allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Sodium or calcium hypochlorite is commonly used as an oxidizing agent.

Reduction: Palladium on carbon (Pd-C) and hydrogen are typical reagents for reduction reactions.

Substitution: Various catalysts and bases, such as phenylboronic acid and sodium hydride, are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-(2-Aminophenyl)morpholin-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It serves as a key intermediate in the production of anticoagulant drugs like rivaroxaban.

Industry: The compound is utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Aminophenyl)morpholin-3-one: This compound is structurally similar but has the amino group attached to the para position of the phenyl ring.

Morpholin-3-one Derivatives: Various derivatives of morpholin-3-one, such as those with different substituents on the phenyl ring, are also similar in structure and properties.

Uniqueness

4-(2-Aminophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and in various research applications.

Propriétés

IUPAC Name |

4-(2-aminophenyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPYISYUMOZZAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)

![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)

![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)

![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)

![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)